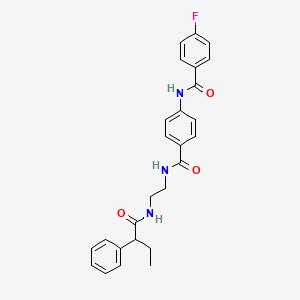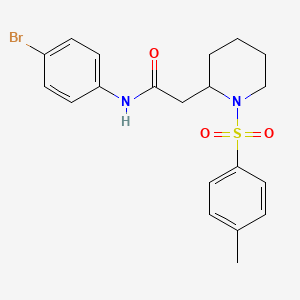![molecular formula C12H11N3O2S B2409454 [1-(1,3-Dioxoinden-2-yl)ethylideneamino]thiourea CAS No. 325699-54-5](/img/structure/B2409454.png)
[1-(1,3-Dioxoinden-2-yl)ethylideneamino]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[1-(1,3-Dioxoinden-2-yl)ethylideneamino]thiourea” is a chemical compound with the molecular formula C12H11N3O2S . It’s listed in databases like PubChem, indicating its relevance in scientific research .
Molecular Structure Analysis
The molecular structure of “this compound” involves a thiourea group attached to a 1,3-dioxoindene moiety . Thiourea derivatives are known for their tendency for the formation of intra- and intermolecular hydrogen bonding, wherein the N-H proton-donor groups and predominantly sulfur atoms are engaged .Aplicaciones Científicas De Investigación
Anticancer Activity
New thiourea derivatives have been synthesized and shown to exhibit significant anticancer activity. For instance, certain compounds demonstrated strong antitumor effects on cancer cell lines such as HepG2, HCT116, and MCF-7, surpassing the effectiveness of the standard drug doxorubicin. These compounds were also non-cytotoxic toward normal cell lines, indicating a targeted action against cancer cells. The mechanisms involved in their anticancer properties were explored through EGFR inhibition assessment, apoptosis analysis, and the study of their effects on mitochondrial apoptosis pathway proteins like Bax and Bcl-2 (Al-Harbi, El-Sharief, & Abbas, 2019).
Binding Study with Metal Cations
Thiourea derivatives have shown affinity towards various metal cations. In a study, a new thiourea derivative showed good binding with metal cations such as Fe2+, Hg2+, Ag+, and Cu2+. This implies potential applications in areas like metal ion sensing or in the development of new materials with specific metal-binding properties (Zakariah et al., 2016).
FMO-Dependent Bioactivation
Thioureas are known to be oxygenated by flavin-containing monooxygenases (FMOs), forming reactive compounds like sulfenic acids. These compounds can react with glutathione and drive oxidative stress through a redox cycle, making them relevant in studies of lung toxicity and other areas where bioactivation of xenobiotics is of interest (Henderson et al., 2004).
Antimicrobial Properties
While studying new thiourea derivatives, no significant inhibition of bacteria and fungi was noted. This suggests limited antimicrobial properties for these compounds, an important finding for research in antibiotic resistance and drug development (Ahyak et al., 2016).
Enantioselective Catalysis
Primary amine-thiourea derivatives have been used as catalysts for the conjugate addition of ketones to nitroalkenes. This application is particularly relevant in the field of asymmetric synthesis, highlighting the potential of thiourea derivatives in enantioselective catalysis (Huang & Jacobsen, 2006).
Synthesis of New Benzothiazole Derivatives
The synthesis of N-(6-substitued-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine compounds through cyclization of unsymmetrical thioureas has been explored. These compounds have been evaluated for anti-tumor activity, showing promising results in cytotoxicity against various cancer cell lines (Eshghi et al., 2019).
Safety and Hazards
Propiedades
IUPAC Name |
[1-(1,3-dioxoinden-2-yl)ethylideneamino]thiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2S/c1-6(14-15-12(13)18)9-10(16)7-4-2-3-5-8(7)11(9)17/h2-5,9H,1H3,(H3,13,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJXHYMKUQQXMLM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=S)N)C1C(=O)C2=CC=CC=C2C1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-benzhydryl-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2409375.png)

![N-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2409378.png)
![N-(4-methylphenyl)-2-[[2-[(2-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2409379.png)




![3-[(2,6-dichlorobenzyl)sulfanyl]-N-phenyl-2-thiophenecarboxamide](/img/structure/B2409385.png)

![4-[(4-Fluorophenyl)(phenylsulfonyl)amino]-4,5-dihydrothiophene-1,1-dione](/img/structure/B2409387.png)
![2-hydrazinyl-3-[2-(pyrrolidin-1-yl)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2409389.png)
![8-(3-Methylbutyl)-11-(2-phenoxyethyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B2409391.png)